1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione

IDO1 inhibitor immuno-oncology isatin scaffold

1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione is a synthetic indole-2,3-dione (isatin) derivative bearing a 2-chloro-4-fluorobenzyl substituent at the N-1 position. This substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted isatin and other N-benzyl analogs.

Molecular Formula C15H9ClFNO2
Molecular Weight 289.69
CAS No. 701946-42-1
Cat. No. B2468908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione
CAS701946-42-1
Molecular FormulaC15H9ClFNO2
Molecular Weight289.69
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C15H9ClFNO2/c16-12-7-10(17)6-5-9(12)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2
InChIKeyTZRGYDMBTCQXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione (CAS 701946-42-1): A Halogenated Isatin Scaffold for IDO1 and Antiviral Lead Discovery


1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione is a synthetic indole-2,3-dione (isatin) derivative bearing a 2-chloro-4-fluorobenzyl substituent at the N-1 position [1]. This substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted isatin and other N-benzyl analogs. The compound serves as a key precursor to the 5-iodo derivative (CHEBI:149844), which has been annotated as an anticoronaviral agent [2]. In enzymatic assays, structural analogs within this chemotype have demonstrated potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), with IC50 values in the low nanomolar range [3].

Why N1-Substitution Defines Isatin Pharmacophore Value: The 2-Chloro-4-fluorobenzyl Advantage


Isatin-based inhibitors are highly sensitive to the nature of the N1 substituent. The 2-chloro-4-fluorobenzyl group is not merely a ‘greasy’ appendage; it establishes a specific halogen-bonding and steric footprint within enzyme active sites. Generic substitution with unsubstituted benzyl, 4-fluorobenzyl, or 4-chlorobenzyl analogs typically results in a 10- to 100-fold loss in IDO1 inhibitory potency, as evidenced by cross-study comparisons of N1-benzyl isatin congeners [1]. Furthermore, the 2-chloro-4-fluorobenzyl motif is essential for the downstream synthesis of the 5-iodo derivative, a functionally annotated anticoronaviral agent. Substituting the N1-benzyl halogens alters the reactivity profile and the biological annotation of the final compound, making the specific 2-chloro-4-fluoro pattern a non-interchangeable structural feature for replicating published pharmacological data [2].

Quantitative Differentiation Evidence for 1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione


IDO1 Inhibition Potency of the 2-Chloro-4-fluorobenzyl Isatin Scaffold

The core scaffold containing the 2-chloro-4-fluorobenzyl group at N1 delivers exceptional IDO1 inhibitory activity. In a recombinant IFN-γ-induced human HeLa cell assay (18 h incubation), a close structural analog within the same chemotype achieved an IC50 of 2 nM [1]. This potency places it among the most active non-acidic IDO1 inhibitors reported. By comparison, the parent isatin (N-unsubstituted) exhibits only weak IDO1 inhibition, with reported IC50 values typically exceeding 10 µM in similar cellular assays [2], representing a >5000-fold potency differential driven by the N1 substitution.

IDO1 inhibitor immuno-oncology isatin scaffold

Anticoronaviral Annotation via 5-Iodo Derivative

The target compound is the direct synthetic precursor to 1-(2-chloro-4-fluorobenzyl)-5-iodo-1H-indole-2,3-dione (CHEBI:149844), which is explicitly annotated in the ChEBI ontology as an anticoronaviral agent [1]. This functional annotation is absent for the corresponding 5-bromo, 5-chloro, or 4-fluorobenzyl analogs, indicating that both the 5-iodo group and the specific 2-chloro-4-fluorobenzyl N1 motif are required for the assigned biological role. The target compound thus serves as the essential, non-substitutable precursor for generating this functionally defined antiviral chemotype.

antiviral coronavirus inhibitor 5-iodoisatin

Antiproliferative Activity in HL-60 Leukemia Cells

A structurally related 1,5-disubstituted indolin-2,3-dione bearing a benzyl substituent at N1 exhibited half-maximal inhibition of HL-60 cell growth at 0.07 µM (compound 8l) [1]. In the same study, derivatives bearing a (4-fluorobenzyl)amino-2-oxoethyl substituent at N1 were significantly less potent (IC50 > 1 µM). While the exact target compound (CAS 701946-42-1) was not directly evaluated in this series, the SAR demonstrates that N1-benzyl substitution is superior to N1-acetamide-linked aryl groups for antiproliferative activity, supporting the selection of the N1-benzyl isatin scaffold for further anticancer derivatization.

antitumor HL-60 isatin derivative

Physicochemical Differentiation via LogP and Halogen Pattern

The target compound exhibits a calculated LogP of 3.19 , which is significantly lower than the corresponding 2,4-dichlorobenzyl analog (LogP ~3.8) and higher than the unsubstituted benzyl isatin (LogP ~2.1). This Cl/F halogen combination fine-tunes lipophilicity for optimal membrane permeability while avoiding the excessive LogP that can lead to poor solubility and off-target promiscuity. The presence of both chlorine and fluorine allows for orthogonal halogen-bonding interactions, a feature not available with mono-halogenated or non-halogenated analogs.

lipophilicity halogen bonding drug-likeness

Procurement-Driven Application Scenarios for 1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione


IDO1 Inhibitor Lead Optimization Program

Use as a key synthetic intermediate for establishing structure-activity relationships around the N1-benzyl position. The 2 nM cellular IC50 of the chemotype supports its deployment in hit-to-lead campaigns where cellular potency and selectivity over tryptophan 2,3-dioxygenase (TDO) are being optimized through iterative halogen substitution.

Coronavirus Antiviral Agent Synthesis

Employ as the direct precursor for iodination at the 5-position to generate 1-(2-chloro-4-fluorobenzyl)-5-iodo-1H-indole-2,3-dione, a functionally annotated anticoronaviral agent . This application is supported by the ChEBI ontology and provides a clear path to a biologically annotated compound for antiviral screening cascades.

Anticancer Library Enumeration Around HL-60 Active Scaffold

Leverage the established antiproliferative SAR from the 1,5-disubstituted indolin-2,3-dione series to generate focused libraries. The N1-benzyl motif is validated as superior to amide-linked substituents, guiding medicinal chemists to prioritize this compound for parallel synthesis of 5-substituted analogs targeting hematological malignancies.

Physicochemical Property Benchmarking for CNS Drug Design

Utilize the balanced LogP (3.19) and mixed halogen pattern as a reference standard in CNS multiparameter optimization (MPO) score calculations. The compound’s physicochemical profile makes it a suitable comparator when evaluating the lipophilic efficiency (LipE) of new IDO1 or antiviral candidates derived from the isatin scaffold.

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